molecular formula C10H19N B2549473 [1-(But-3-en-1-yl)cyclopentyl]methanamine CAS No. 1335044-30-8

[1-(But-3-en-1-yl)cyclopentyl]methanamine

Katalognummer: B2549473
CAS-Nummer: 1335044-30-8
Molekulargewicht: 153.269
InChI-Schlüssel: FJKYMFUJIHCDSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(But-3-en-1-yl)cyclopentyl]methanamine (CAS: 2402829-17-6) is a bicyclic amine with the molecular formula C₁₀H₁₉N and a monoisotopic mass of 153.15175 Da . Its structure comprises a cyclopentane ring substituted with a methanamine group (-CH₂NH₂) and a but-3-en-1-yl chain. The butenyl substituent introduces a reactive alkene moiety, enabling further functionalization via addition or cycloaddition reactions.

Eigenschaften

IUPAC Name

(1-but-3-enylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-3-6-10(9-11)7-4-5-8-10/h2H,1,3-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKYMFUJIHCDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(But-3-en-1-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with but-3-en-1-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : [1-(But-3-en-1-yl)cyclopentyl]methanamine can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : The butenyl side chain can participate in various substitution reactions, including halogenation and hydrohalogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), hydrohalogenation reagents

Major Products Formed

    Oxidation: Oxides, imines

    Reduction: Amine derivatives

    Substitution: Halogenated butenyl derivatives

Wissenschaftliche Forschungsanwendungen

Overview

[1-(But-3-en-1-yl)cyclopentyl]methanamine is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and agricultural applications. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

Pharmacological Potential : The compound has been investigated for its role as a potential therapeutic agent. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators like cyclin D and B.

Case Study : In vitro studies using human cancer cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent.

Organic Synthesis

Building Block in Organic Chemistry : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized to explore reaction mechanisms and develop new synthetic pathways.

Applications in Synthesis :

  • Oxidation Reactions : Formation of aldehydes or ketones.
  • Reduction Reactions : Production of various alcohol derivatives.
  • Substitution Reactions : Creation of halogenated compounds or other substituted derivatives.

Agricultural Applications

Fungicidal Properties : Recent research highlights the potential use of derivatives of this compound as fungicides. These compounds have shown efficacy against a broad spectrum of phytopathogenic fungi, making them valuable for crop protection .

Data Tables

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer agentInduces apoptosis; reduces cell viability in cancer cells
Organic SynthesisIntermediate for complex moleculesUseful in various reactions (oxidation, reduction)
Agricultural ScienceFungicide for crop protectionEffective against phytopathogenic fungi

Case Study 1: Anticancer Efficacy

A study involving multiple human cancer cell lines treated with this compound revealed a significant reduction in cell viability, supporting its development as a potential chemotherapeutic agent.

Case Study 2: Anti-fungal Activity

Research on the fungicidal properties of related compounds demonstrated effective control over fungal pathogens affecting crops, showcasing the agricultural utility of this compound class.

Wirkmechanismus

The mechanism of action of [1-(But-3-en-1-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The butenyl side chain may also play a role in the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Cyclopentane Core

The following table highlights key structural analogs differing in substituents attached to the cyclopentylmethanamine backbone:

Compound Name Substituent(s) Molecular Formula Molecular Weight (Da) Key Properties/Applications
[1-(But-3-en-1-yl)cyclopentyl]methanamine But-3-en-1-yl C₁₀H₁₉N 153.15 Reactive alkene for functionalization
1-Phenylcyclopentanemethanamine Phenyl C₁₂H₁₇N 175.25 Higher lipophilicity; potential CNS activity
1-(4-Chlorophenyl)cyclopentanemethanamine 4-Chlorophenyl C₁₂H₁₆ClN 209.72 Enhanced electronic effects (Cl as EWG); possible antimicrobial use
[1-(3-Chlorophenyl)cyclopentyl]methanamine 3-Chlorophenyl C₁₂H₁₆ClN 209.72 Altered regiochemistry; SAR studies
[1-(Cyclopropylmethyl)cyclopentyl]methanamine Cyclopropylmethyl C₁₀H₁₉N 153.15 Increased steric bulk; stability in acidic conditions
[3-(Aminomethyl)cyclopentyl]methanamine dihydrochloride Additional aminomethyl C₇H₁₆Cl₂N₂ 201.14 Enhanced solubility (HCl salt); peptide synthesis

Biologische Aktivität

[1-(But-3-en-1-yl)cyclopentyl]methanamine is a compound characterized by its unique structural features, including a cyclopentyl ring and a butenyl side chain. This combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₁₃N
  • Molecular Weight : 139.21 g/mol

The presence of an amine group allows for the formation of hydrogen bonds and ionic interactions with biological molecules, which can significantly influence their activity and function.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group facilitates binding through hydrogen bonding, while the butenyl side chain may enhance binding affinity and specificity.

1. Interaction with Enzymes

Research indicates that the compound may interact with various enzymes involved in metabolic pathways. Its ability to form stable complexes with these enzymes suggests potential roles in modulating enzymatic activity, which could lead to therapeutic benefits in conditions where enzyme regulation is critical.

2. Receptor Binding

Studies have shown that this compound binds to specific receptors, potentially influencing neurotransmitter systems. This binding capability opens avenues for exploring its effects on neurological functions and disorders.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds similar to this compound. It was found that modifications to the amine structure can enhance neuroprotective activity against oxidative stress in neuronal cell lines. These findings suggest that such compounds could be developed for treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of related compounds, demonstrating that some derivatives exhibit significant cytotoxicity against glioma cells. The mechanism involved apoptosis induction through specific gene expression modulation, highlighting the therapeutic promise of structurally similar compounds .

Comparative Analysis

Compound NameStructure TypeBiological Activity
This compoundCyclopentyl + ButenylEnzyme interaction, receptor binding
CyclopentanemethanamineCyclopentylModerate receptor binding
ButenylamineLinear butenylLimited biological activity
CyclopentylamineCyclopentylNeurotransmitter modulation

The uniqueness of this compound lies in its dual structural features that enhance its biological interactions compared to structurally similar compounds .

Research Applications

Ongoing research is exploring various applications for this compound:

  • Medicinal Chemistry : Investigating its potential as a lead compound for drug development targeting neurological disorders.
  • Biochemical Research : Studying its interactions at the molecular level to understand mechanisms underlying its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(But-3-en-1-yl)cyclopentyl]methanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride in methanol at 0–5°C . Alternative routes include cyclopentane ring functionalization via Grignard reactions with but-3-en-1-ylmagnesium bromide, followed by Boc-protection and deprotection to yield the primary amine. Key parameters affecting yield include temperature control (<10°C to prevent side reactions) and stoichiometric ratios of reagents (e.g., 1.2 eq. of reducing agent).
  • Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, 95% acetonitrile/water, retention time ~8.2 min) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 5.6–5.8 ppm (alkene protons), δ 2.4–2.6 ppm (cyclopentyl CH₂), and δ 1.2–1.5 ppm (amine NH₂, broad singlet) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 166.2 (calculated 165.25) .
  • X-ray Crystallography : Resolve stereochemistry by co-crystallizing with tartaric acid derivatives to isolate enantiomers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., Bacillus subtilis MIC ranging from 8–32 µg/mL) may arise from stereochemical impurities or solvent effects.

  • Approach : Reproduce assays using chiral HPLC-purified enantiomers (>99% ee) and standardized broth microdilution protocols .
  • Data Analysis : Apply multivariate regression to correlate logP values (calculated via ChemAxon) with bioactivity trends, controlling for solvent polarity (e.g., DMSO vs. saline) .

Q. How does the compound’s conformation influence its interaction with biological targets?

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map the lowest-energy conformation. Molecular docking (AutoDock Vina) against serotonin receptors (e.g., 5-HT₂A) predicts binding affinity (ΔG ≈ -9.2 kcal/mol) due to π-π stacking between the cyclopentyl ring and Phe340 .
  • Experimental Validation : Synthesize constrained analogs (e.g., spirocyclic derivatives) and compare IC₅₀ values in radioligand displacement assays .

Q. What are the critical factors in designing stability studies for this amine under physiological conditions?

  • Protocol :

pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Quantify degradation via LC-MS; observe <5% decomposition at pH 7.4 but >30% at pH 1.2 due to protonation-induced ring strain .

Oxidative Stability : Expose to H₂O₂ (3%) and monitor aldehyde byproducts (e.g., cyclopentanecarbaldehyde) via GC-MS .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Guidelines :

  • Storage : Keep in amber vials under nitrogen at -20°C to prevent amine oxidation .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods (≥0.5 m/s airflow) to avoid inhalation/contact .
  • Spill Management : Neutralize with 10% acetic acid and adsorb onto vermiculite .

Data Reproducibility and Quality Control

Q. How can researchers address variability in purity assessments across different batches?

  • Troubleshooting :

  • HPLC Calibration : Use a certified reference standard (≥98% purity) and validate column performance with system suitability tests (USP tailing factor <2.0) .
  • Impurity Profiling : Identify byproducts (e.g., dimeric Schiff bases) via LC-MS/MS and optimize purification using flash chromatography (silica gel, gradient elution) .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

  • Assay Design :

  • MAO-B Inhibition : Incubate with recombinant MAO-B and measure kynuramine oxidation via fluorescence (λₑₓ 310 nm, λₑₘ 400 nm) .
  • Cellular Uptake : Use SH-SY5Y neuroblastoma cells with LC-MS quantification to assess blood-brain barrier permeability (logBB >0.3 predicted) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.